8-Methylsulfinyloctyl isothiocyanate
Overview
Description
8-Methylsulfinyloctyl isothiocyanate is a naturally occurring compound found in watercress (Nasturtium officinale). It belongs to the family of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has garnered significant interest due to its potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylsulfinyloctyl isothiocyanate can be achieved through several methods. One common approach involves the reaction of 8-bromo-1-octanol with phthalimide, followed by treatment with carbon disulfide and sodium periodate . Another method utilizes the “DAG methodology” to obtain the natural ®-8-methylsulfinyloctyl isothiocyanate from watercress .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from watercress, followed by purification using column chromatography. The process aims to achieve high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Methylsulfinyloctyl isothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Ammonia or primary amines are often used in nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
8-Methylsulfinyloctyl isothiocyanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-methylsulfinyloctyl isothiocyanate involves several molecular targets and pathways:
Antioxidant Activity: The compound modulates the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and enzymes (e.g., COX-2, iNOS) through the modulation of MAPKs (p38, JNK, ERK) and JAK/STAT pathways.
Anticancer Activity: The compound induces phase II detoxification enzymes, enhancing the excretion of carcinogens and reducing cancer risk.
Comparison with Similar Compounds
8-Methylsulfinyloctyl isothiocyanate can be compared with other similar compounds, such as:
7-Methylsulfinylheptyl isothiocyanate: Both compounds are potent inducers of phase II enzymes, but this compound has a slightly higher potency.
4-Methylsulfinylbutyl isothiocyanate (Sulforaphane): While sulforaphane is well-known for its anticancer properties, this compound also exhibits significant anti-inflammatory and antimicrobial activities.
Properties
IUPAC Name |
1-isothiocyanato-8-methylsulfinyloctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRXKWOQVFKZAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430802 | |
Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75272-81-0, 31456-68-5 | |
Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hirsutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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